molecular formula C11H15NO3 B2555549 Tert-butyl 2-amino-4-hydroxybenzoate CAS No. 2287283-59-2

Tert-butyl 2-amino-4-hydroxybenzoate

Cat. No. B2555549
CAS RN: 2287283-59-2
M. Wt: 209.245
InChI Key: UPWOYQHOMTVGOM-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-4-hydroxybenzoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “tert-butyl 4-amino-3-hydroxybenzoate” and has a molecular weight of 209.24 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-butyl esters of Nα-protected amino acid from tert-butanol has been described . The process involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C11H15NO3 . The average mass of the molecule is 194.227 Da and the monoisotopic mass is 194.094299 Da .

Scientific Research Applications

Synthesis and Magnetism of Rare-Earth Metal Compounds

Tert-butyl 2-amino-4-hydroxybenzoate derivatives are utilized in the synthesis of complex rare-earth metal compounds. For instance, Schiff-base proligands prepared from tert-butyl-diformylphenol and 2-aminophenol play a crucial role in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds, characterized by varying arrangements of metal atoms and nuclearities, exhibit magnetic properties such as weak ferromagnetic and antiferromagnetic interactions, and some show single-molecule magnet behavior under applied dc fields, indicating potential applications in magnetic materials and quantum computing (Yadav et al., 2015).

Metabolism Studies

Research into the metabolism of this compound related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), has provided valuable insights into the biotransformation of these substances in rats and humans. Studies have identified major metabolites and elucidated differences in metabolic pathways between species, contributing to our understanding of the pharmacokinetics and toxicology of these compounds (Daniel et al., 1968).

Catalysis and Organic Synthesis

Compounds related to this compound have found applications in catalysis and organic synthesis. Bismuth-based cyclic synthesis utilizes such compounds for the activation of C-H bonds and CO2 insertion chemistry, leading to the efficient synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid. This demonstrates the potential of these compounds in green chemistry and carbon dioxide utilization (Kindra & Evans, 2014).

Antioxidant Studies

The antioxidant properties of this compound and its derivatives have been extensively studied. For example, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), a compound related to this compound, has been designed to inhibit lipid peroxidation in vivo. Studies on the stability and reactivity of the derived radicals contribute to our understanding of the antioxidant mechanisms and the development of new antioxidant drugs (Watanabe et al., 2000).

Material Science

In material science, derivatives of this compound are used in the synthesis of novel polyhydrazides and poly(amide–hydrazide)s, which are further converted into poly(1,3,4-oxadiazole)s. These materials exhibit high thermal stability and are used in the production of films, showcasing potential applications in high-performance polymers and coatings (Hsiao et al., 1999).

Safety and Hazards

The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable, harmful if swallowed, toxic if inhaled, and may cause severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . These hazards may also apply to “Tert-butyl 2-amino-4-hydroxybenzoate”, but specific safety data for this compound is not available.

Mechanism of Action

Mode of Action

Similar compounds have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of Tert-butyl 2-amino-4-hydroxybenzoate with its targets and result in changes at the molecular level.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could potentially impact the bioavailability of this compound.

properties

IUPAC Name

tert-butyl 2-amino-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWOYQHOMTVGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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